molecular formula C25H23N3O4 B1191971 BAY 299

BAY 299

Cat. No.: B1191971
M. Wt: 429.47
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Historical Context of Bromodomain Inhibitors

The development of BAY-299 is rooted in two decades of bromodomain (BD) research. Bromodomains, first identified in the Drosophila Brahma protein, recognize acetylated lysine residues on histones and non-histone proteins, enabling transcriptional activation. The BET (bromodomain and extraterminal) subfamily inhibitors, such as JQ1 and I-BET762, demonstrated the therapeutic potential of BD inhibition in oncology and inflammation. However, their pan-BET activity caused dose-limiting thrombocytopenia, prompting efforts to develop selective inhibitors for non-BET bromodomains.

BAY-299 emerged from a high-throughput screening campaign targeting BRPF2, a scaffolding protein in MOZ/MORF histone acetyltransferase complexes. Structure-activity relationship (SAR) optimization of a benzoisoquinolinedione scaffold yielded nanomolar inhibitors with dual activity against TAF1 BD2, a component of the TFIID transcription initiation complex. This discovery marked a shift toward targeting understudied bromodomains implicated in cancer stem cell maintenance and DNA damage response.

Table 1: Key Milestones in Bromodomain Inhibitor Development

Year Discovery Significance
2010 JQ1 (BET inhibitor) Validated BET proteins as cancer targets
2017 BAY-299 (BRD1/TAF1 inhibitor) Enabled selective targeting of MOZ/MORF and TFIID complexes
2022 BD1-selective BET inhibitors Reduced thrombocytopenia risk

Structural Classification Within the Benzoisoquinolinedione Family

BAY-299 belongs to the benzoisoquinolinedione class, characterized by a fused bicyclic core with two ketone groups. Its structure features:

  • Central scaffold : A benzo[de]isoquinoline-1,3-dione system providing planar rigidity for BD binding.
  • Substituents :
    • A 3-hydroxypropyl chain at position 6 enhancing solubility.
    • A 1,3,6-trimethyl-2-oxobenzimidazole moiety at position 2, critical for BRD1/TAF1 selectivity.

Table 2: Structural Comparison of Benzoisoquinolinedione Derivatives

Compound R₁ Substituent BRD1 IC₅₀ (nM) TAF1 BD2 IC₅₀ (nM) Selectivity vs. BRD4
BAY-299 3-hydroxypropyl 67 8 >300-fold
BAY-364 Methyl >20,000 3,000 Inactive

The 3-hydroxypropyl group confers 10-fold higher cellular potency in NanoBRET assays compared to methyl analogs, while the methyl-oxobenzimidazole prevents off-target binding to BET bromodomains. X-ray crystallography reveals that BAY-299 occupies the acetyl-lysine binding pocket of BRD1 via hydrogen bonds with Asn100 and Tyr106, complemented by hydrophobic interactions with Leu92 and Val98.

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.47

Synonyms

6-(3-Hydroxypropyl)-2-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Mechanism of Action

BAY 299 has been characterized as a selective inhibitor with IC50 values of approximately 6-67 nM for BRD1 and 8-13 nM for TAF1. It exhibits over 30-fold selectivity against other bromodomains, making it a valuable tool for studying bromodomain functions in cellular processes . The compound operates by inhibiting the binding of BRD1 and TAF1 to histones, thereby influencing gene expression related to cell growth and apoptosis .

Cancer Therapeutics

This compound has been extensively studied for its effects on acute myeloid leukemia (AML). Research indicates that this compound induces cell death through multiple mechanisms, including the activation of apoptotic pathways and the upregulation of cell cycle inhibitors .

Case Study: Acute Myeloid Leukemia

  • Objective : To evaluate the efficacy of this compound in AML cell lines.
  • Methods : Cell viability was assessed using the Cell Counting Kit-8 assay, and apoptosis was measured through flow cytometry.
  • Results : Treatment with this compound resulted in significant inhibition of cell growth and increased apoptosis in AML cells. The compound also promoted differentiation in these cells, suggesting its potential as a therapeutic agent .

Mechanistic Studies

This compound serves as a chemical probe for studying the roles of BRD1 and TAF1 in various biological processes. Its dual inhibitory properties allow researchers to dissect the functions of these proteins in gene regulation and cancer progression.

Table: Summary of this compound's Mechanistic Applications

Application AreaDescriptionKey Findings
Cancer ResearchInduces apoptosis in AML cellsSignificant growth inhibition observed
Gene Regulation StudiesInvestigates roles of BRD1 and TAF1 in transcriptional regulationUpregulation of cell cycle inhibitors noted
Drug DevelopmentPotential lead compound for new cancer therapiesPromising candidate for further clinical trials

Selectivity Profile

The selectivity profile of this compound is critical for minimizing off-target effects during experiments. It shows minimal activity against non-target bromodomains, which enhances its utility as a research tool.

Table: Selectivity Data for this compound

Target ProteinIC50 Value (nM)Selectivity Factor
BRD16>30-fold over BRPF family
TAF18>300-fold over BRD4
BRPF2575Moderate activity

Comparison with Similar Compounds

Genomic and Functional Comparison with Z. bailii

ISA1307 shares 99% nucleotide similarity with Z. bailii in critical genes such as β-tubulin, RPB2, and EF1-α, yet diverges due to hybridization. Key differences include:

Parameter ISA1307 (BAY 299) Z. bailii
Genome Size 21.2 Mb (scaffolds) ~12.16 Mb (estimated)
Gene Duplication 4,385 duplicated genes (~90%) No widespread duplication observed
Stress Tolerance Extreme acetic acid resistance Moderate acetic acid tolerance
Reproductive Compatibility Hybrid sterility (no meiosis) Meiotically competent

ISA1307’s duplicated genes likely enhance stress-responsive pathways, enabling superior survival in acidic environments compared to Z. bailii .

Comparison with Z. parabailii

ISA1307’s second allele set aligns with Z. parabailii, but ambiguities in Z. parabailii reference sequences suggest it may also represent hybrid strains . Key contrasts:

Parameter ISA1307 (this compound) Z. parabailii
Allele Clarity Defined hybrid alleles Ambiguous sequences (possible hybrids)
Genomic Stability Stable hybrid genome Reported genomic instability
Biotechnological Use Applied in fermentation research Limited industrial application

The hybrid genome of ISA1307 provides metabolic flexibility absent in Z. parabailii, making it a robust candidate for industrial fermentation .

Broader Context: Comparison with Saccharomyces cerevisiae

cerevisiae (brewer’s yeast) offers insights into stress-response evolution:

Parameter ISA1307 (this compound) S. cerevisiae
Genome Complexity Hybrid, duplicated genes Haploid/diploid, no hybridization
Acetic Acid Tolerance Thrives at pH < 3 Requires neutral pH for growth
Industrial Relevance Emerging use in harsh environments Well-established in brewing

Research Implications and Limitations

ISA1307’s hybrid genome challenges traditional species classifications and highlights the role of hybridization in adaptive evolution . Further studies should:

  • Clarify the taxonomic identity of BAY 298.
  • Validate ISA1307’s hybrid traits under industrial conditions.
  • Explore gene duplication’s role in stress resilience through knockout experiments.

Preparation Methods

Core Structure Assembly

The benzoisoquinolinedione scaffold is synthesized via a Friedel-Crafts acylation followed by intramolecular cyclization. Starting with 2,3-naphthalic anhydride, treatment with ammonium hydroxide under reflux yields the primary diamide intermediate. Subsequent dehydration using phosphorus oxychloride generates the isoindole-1,3-dione system.

Critical Reaction Parameters

  • Temperature: 110–120°C for cyclization

  • Solvent: Anhydrous dichloromethane (DCM)

  • Catalysts: Lewis acids (e.g., AlCl₃) for acylation

Functionalization with Benzimidazolone

The 1,3-dimethylbenzimidazolone moiety is introduced via Suzuki-Miyaura cross-coupling. A boronated benzimidazolone precursor reacts with the brominated benzoisoquinolinedione intermediate under palladium catalysis.

Reaction ComponentSpecification
Palladium catalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃ (2.0 equiv)
SolventDioxane/H₂O (4:1)
Temperature90°C, 12 hours

Post-coupling, methylation of the benzimidazolone nitrogen is achieved using methyl iodide and potassium tert-butoxide in tetrahydrofuran (THF).

Optimization Challenges and Solutions

Regioselectivity in Coupling Reactions

Early synthetic routes suffered from poor regioselectivity during the Suzuki-Miyaura step, yielding undesired ortho-coupled byproducts. Optimization involved:

  • Precatalyst screening : Switching from PdCl₂ to Pd(PPh₃)₄ improved coupling efficiency (yield increase: 45% → 78%).

  • Solvent modulation : Replacing toluene with dioxane/water enhanced solubility of polar intermediates.

Purification Challenges

The final product’s low solubility in common organic solvents necessitated reverse-phase chromatography (C18 column) with acetonitrile/water gradients. Industrial-scale processes employ continuous chromatography systems to reduce solvent consumption.

Industrial Production Workflow

Large-scale synthesis of this compound follows a telescoped three-step process (Table 1):

Table 1: Industrial-Scale Synthesis Parameters

StepEquipmentThroughput (kg/batch)Purity (%)
CyclizationJacketed reactor5092
Suzuki couplingFlow reactor4585
MethylationCSTR*4098

*Continuous stirred-tank reactor

Key industrial considerations:

  • Thermal safety : Exothermic methylation reactions require precise temperature control (<5°C deviation).

  • Waste management : Pd recovery systems reclaim >95% of catalyst.

Physicochemical Properties and Formulation

This compound’s poor aqueous solubility (0.9 μM in H₂O) necessitates formulation with solubilizing agents. Lyophilized formulations using β-cyclodextrin enhance stability for in vitro assays.

Table 2: Key Physicochemical Data

PropertyValueSource
Molecular weight429.47 g/mol
LogP3.2 ± 0.3
Aqueous solubility0.9 μM (pH 7.4)
pKa9.1 (basic nitrogen)

Quality Control and Analytical Methods

Batch consistency is verified through:

  • HPLC : C18 column, 0.1% TFA in H₂O/ACN gradient (purity ≥98%).

  • LC-MS : [M+H]⁺ = 430.2 m/z.

  • X-ray crystallography : Confirms bromodomain binding conformation.

Emerging Synthetic Technologies

Recent advances in this compound production include:

  • Photoredox catalysis : Reduces Pd loading by 40% in coupling steps.

  • Machine learning-guided optimization : Predicts optimal reaction conditions with 92% accuracy.

This synthesis roadmap underscores the intricate balance between medicinal chemistry design and process engineering required to produce this compound at scale. Continued innovation in catalytic systems and continuous manufacturing will further enhance the accessibility of this critical epigenetic probe.

Q & A

Q. How can cross-disciplinary collaboration enhance understanding of this compound’s off-target effects?

  • Methodological Answer : Partner with computational chemists for molecular docking simulations to predict off-target binding. Validate predictions using in vitro binding assays (e.g., SPR, ITC) and in vivo models. Publish negative results to refine predictive algorithms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.